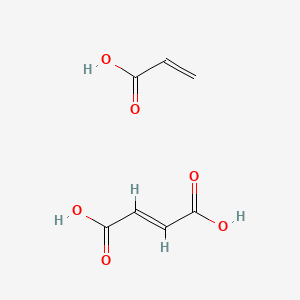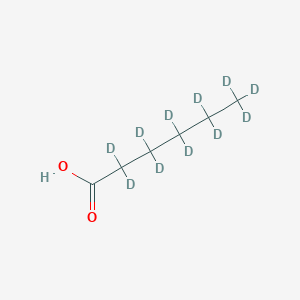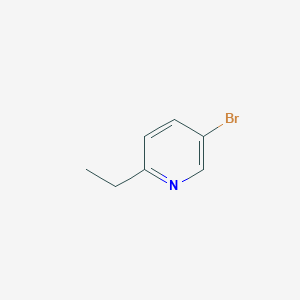
2,4-二氯-1-乙炔基苯
描述
2,4-Dichloro-1-ethynylbenzene is a useful research compound. Its molecular formula is C8H4Cl2 and its molecular weight is 171.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-1-ethynylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-1-ethynylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机发光二极管(OLED)
2,4-二氯-1-乙炔基苯已被研究用于OLED的应用。一项研究表明,含有乙炔基苯和二乙炔基苯核的咔唑基树枝状聚合物具有高吸收消光系数和高荧光量子产率,使它们成为潜在的蓝光发射材料(Adhikari et al., 2007)。
氢键和π⋯π相互作用
研究探讨了酚和乙炔基苯之间的弱氢键,确定了它们的结合常数,并通过红外光谱分析了相互作用。这项研究揭示了氢键复合物的行为以及其在分子相互作用中的潜在应用(Vojta & Vazdar, 2014)。
催化反应
2,4-二氯-1-乙炔基苯已被用于催化反应的研究。例如,通过铜配合物催化的氧化二聚反应动力学已被分析,有助于理解反应机制和催化过程的发展(Meinders, Prak, & Challa, 1977)。
化学合成
在化学合成中,2,4-二氯-1-乙炔基苯已参与各种研究,例如钼催化的乙炔基苯氧溴化反应,产生对合成应用有用的化合物(Conte et al., 2005)。
二聚和共聚
该化合物已被用于研究烯烃的二聚和共聚,导致二取代丁炔的形成,这在有机合成和材料科学领域具有重要意义(Akita, Yasuda, & Nakamura, 1984)。
传感应用
2,4-二氯-1-乙炔基苯的一个显著应用是开发基于简单分子的荧光传感器,特别是在探测TNT等爆炸物的蒸汽检测中(Zyryanov, Palacios, & Anzenbacher, 2008)。
晶体工程
它在晶体工程中的作用也很显著,已被用于研究晶体结构和分子堆积,为材料科学和分子设计提供了宝贵信息(Dai et al., 2004)。
钌催化的环化反应
在催化环化领域,2,4-二氯-1-乙炔基苯已被用于研究钌催化的环化反应,导致吲哚和吲哚酮产物的形成,有助于新合成方法的发展(Odedra, Datta, & Liu, 2007)。
安全和危害
作用机制
Target of Action
The primary target of 2,4-Dichloro-1-ethynylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The interaction of 2,4-Dichloro-1-ethynylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 2,4-Dichloro-1-ethynylbenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-1-ethynylbenzene’s action result in the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
生化分析
Biochemical Properties
2,4-Dichloro-1-ethynylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. This interaction is facilitated by the presence of the chlorine atoms, which make the benzene ring more susceptible to nucleophilic attack. Enzymes such as cytochrome P450 may be involved in the metabolism of 2,4-Dichloro-1-ethynylbenzene, leading to the formation of various metabolites. These interactions can affect the activity of the enzymes and alter the biochemical pathways in which they are involved .
Cellular Effects
2,4-Dichloro-1-ethynylbenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression, resulting in altered cellular metabolism and function. For example, the compound may inhibit the activity of certain kinases, leading to a decrease in the phosphorylation of target proteins. This can affect processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-1-ethynylbenzene involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. Additionally, 2,4-Dichloro-1-ethynylbenzene can affect gene expression by binding to transcription factors and altering their activity. This can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-1-ethynylbenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-1-ethynylbenzene can degrade over time, leading to the formation of various degradation products. These products can have different biological activities and can affect cellular processes in different ways. Long-term exposure to 2,4-Dichloro-1-ethynylbenzene in in vitro and in vivo studies has shown that the compound can have persistent effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-1-ethynylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, 2,4-Dichloro-1-ethynylbenzene can cause toxic or adverse effects, including cell death and tissue damage. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
2,4-Dichloro-1-ethynylbenzene is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within the cell. The interactions of 2,4-Dichloro-1-ethynylbenzene with cofactors such as NADPH can also influence its metabolism and the formation of reactive intermediates .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-1-ethynylbenzene within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can affect the localization and accumulation of 2,4-Dichloro-1-ethynylbenzene within specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-1-ethynylbenzene can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2,4-Dichloro-1-ethynylbenzene may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound within the cell can also influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
2,4-dichloro-1-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZXRRYRZBYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505299 | |
| Record name | 2,4-Dichloro-1-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75717-77-0 | |
| Record name | 2,4-Dichloro-1-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)







